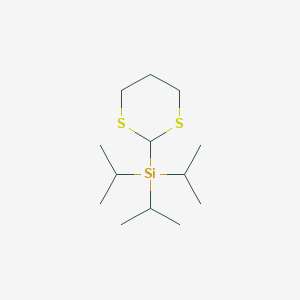

2-(Triisopropylsilyl)-1,3-dithiane

Description

Historical Development of 1,3-Dithiane (B146892) Chemistry and its Umpolung Concept

The story of 1,3-dithianes in synthesis is fundamentally linked to the concept of umpolung, a term introduced by D. Seebach and E.J. Corey. acs.orgnih.gov In typical carbonyl chemistry, the carbonyl carbon is electrophilic, reacting with nucleophiles. The umpolung strategy seeks to reverse this polarity, making the carbonyl carbon nucleophilic. acs.orgnih.gov

In the mid-1960s, Corey and Seebach demonstrated that the C-2 proton of a 1,3-dithiane, formed from an aldehyde and 1,3-propanedithiol (B87085), could be abstracted by a strong base like n-butyllithium. youtube.com This deprotonation generates a stabilized carbanion, with the negative charge delocalized by the adjacent sulfur atoms. youtube.com This nucleophilic species, known as a masked acyl anion, can then react with a variety of electrophiles (e.g., alkyl halides, epoxides, other carbonyl compounds). youtube.comslideshare.net Subsequent hydrolysis of the dithiane group regenerates the carbonyl functionality, completing the synthesis of a ketone or a more complex aldehyde. slideshare.net This powerful sequence, often referred to as the Corey-Seebach reaction, provided a robust solution for forming carbon-carbon bonds that were challenging to access through traditional methods. researchgate.net

Evolution and Strategic Importance of Silyl-Substituted 1,3-Dithianes

Building upon the foundational umpolung concept, synthetic chemists sought to expand the utility of dithiane anions. A significant evolutionary step was the introduction of a silyl (B83357) group at the C-2 position of the dithiane ring. The anion of 2-trimethylsilyl-1,3-dithiane, for instance, can be generated and used as a versatile acyl anion equivalent. chemicalbook.com

The true strategic importance of silyl substitution, however, became apparent with the development of more intricate synthetic cascades. The introduction of a silicon atom sets the stage for powerful transformations driven by the high affinity of silicon for oxygen. This is exemplified by the Brook rearrangement , an intramolecular migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org This rearrangement is thermodynamically driven by the formation of a strong silicon-oxygen bond. organic-chemistry.org

When a 2-silyl-1,3-dithiane anion reacts with an epoxide, an intermediate alkoxide is formed. Under specific conditions, this alkoxide can undergo a acs.orgnih.gov-Brook rearrangement, transferring the silyl group from the dithiane carbon to the newly formed oxygen. acs.orgorganic-chemistry.org This process regenerates a dithiane anion at a new position, effectively "relaying" the negative charge along the carbon skeleton. This sequence forms the basis of a powerful strategy known as Anion Relay Chemistry (ARC) , pioneered by Amos B. Smith, III. acs.orgnih.govnih.govorganic-chemistry.org

Positioning of 2-(Triisopropylsilyl)-1,3-dithiane within Modern Synthetic Methodologies

Within the family of silylated dithianes, this compound (TIPS-dithiane) holds a special place. The choice of the triisopropylsilyl (TIPS) group is not arbitrary; its significant steric bulk plays a crucial role in modulating reactivity and stability. It serves as a robust protecting group and a reliable linchpin in multi-step synthetic sequences.

The primary application of TIPS-dithiane is as a key starting material in Anion Relay Chemistry (ARC). acs.orgnih.gov In a typical ARC protocol, the lithiated TIPS-dithiane acts as the initial nucleophile, reacting with a first electrophile (often an epoxide). The resulting intermediate alkoxide is then induced to undergo a Brook rearrangement, which transfers the bulky TIPS group to the oxygen and regenerates a dithiane anion at a new location. This newly formed anion can then be trapped by a second, different electrophile in the same reaction vessel. nih.govnih.gov

This one-flask, multi-component coupling strategy allows for the rapid and stereocontrolled assembly of complex polyketide-type structures, which are common motifs in many natural products. acs.orgnih.gov The use of the sterically demanding TIPS group can influence the stereochemical outcome of the reactions and ensures that the silyl ether formed is stable for subsequent transformations.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 145251-89-4 alfa-chemistry.comcymitquimica.comchemnet.com |

| Molecular Formula | C₁₃H₂₈S₂Si alfa-chemistry.comcymitquimica.comuni.lu |

| Molecular Weight | 276.58 g/mol alfa-chemistry.com |

| Melting Point | 46-49 °C alfa-chemistry.comchemnet.com |

| Boiling Point | 225.3 °C at 760 mmHg alfa-chemistry.comchemnet.com |

| Density | 0.854 g/cm³ alfa-chemistry.comchemnet.com |

The strategic placement of the triisopropylsilyl group on the dithiane core transforms it from a simple acyl anion equivalent into a sophisticated linchpin for advanced chemical synthesis, enabling the construction of complex molecular frameworks with high efficiency and control.

Table 2: Anion Relay Chemistry (ARC) using this compound - A Generalized Scheme

| Step | Description | Generalized Transformation |

|---|---|---|

| 1. Anion Formation | Deprotonation of 2-(TIPS)-1,3-dithiane with a strong base (e.g., t-BuLi). | TIPS-Dithiane → Lithiated TIPS-Dithiane |

| 2. First Electrophilic Attack | The dithiane anion reacts with the first electrophile (E1), typically an epoxide, to form an intermediate alkoxide. acs.org | Lithiated TIPS-Dithiane + E1 → Intermediate Alkoxide |

| 3. acs.orgnih.gov-Brook Rearrangement | Addition of a polar solvent (e.g., HMPA or THF) triggers the migration of the TIPS group from carbon to oxygen, relaying the anion to a new position. acs.orgnih.govorganic-chemistry.org | Intermediate Alkoxide → Relayed Anion |

| 4. Second Electrophilic Attack | The newly formed, relayed anion reacts with a second electrophile (E2) in the same flask. nih.govnih.gov | Relayed Anion + E2 → Final Product |

Structure

3D Structure

Properties

IUPAC Name |

1,3-dithian-2-yl-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28S2Si/c1-10(2)16(11(3)4,12(5)6)13-14-8-7-9-15-13/h10-13H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHMCAVXJVTKDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1SCCCS1)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28S2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404723 | |

| Record name | 2-(Triisopropylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145251-89-4 | |

| Record name | 2-(Triisopropylsilyl)-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Triisopropylsilyl 1,3 Dithiane and Analogues

Direct Synthesis Routes via Dithiane Anions

The most common and direct approach to synthesizing 2-silyl-1,3-dithianes involves the generation of a nucleophilic carbanion at the 2-position of the dithiane ring, followed by quenching with an appropriate silyl (B83357) electrophile.

Silylation of 2-Lithio-1,3-dithianes

The cornerstone of this methodology is the deprotonation of 1,3-dithiane (B146892) to form 2-lithio-1,3-dithiane. This is typically achieved by treating a solution of 1,3-dithiane in an ethereal solvent, such as tetrahydrofuran (B95107) (THF), with an organolithium base like n-butyllithium (n-BuLi) at low temperatures, often around -20 °C to -30 °C. nih.govresearchgate.net The resulting 2-lithio-1,3-dithiane is a potent nucleophile.

The synthesis of the target compound, 2-(triisopropylsilyl)-1,3-dithiane, is accomplished by the subsequent addition of a triisopropylsilyl halide, typically triisopropylsilyl chloride (TIPS-Cl), to the solution of the lithiated dithiane. nih.gov The reaction proceeds via a nucleophilic substitution, where the dithianyl anion attacks the silicon atom, displacing the chloride to form the C-Si bond. This general strategy has been successfully applied to synthesize a variety of 2-silyl-1,3-dithianes, including the analogous 2-trimethylsilyl-1,3-dithiane. acs.orgresearchgate.net

The general reaction scheme is as follows: 1,3-Dithiane + n-BuLi → 2-Lithio-1,3-dithiane 2-Lithio-1,3-dithiane + (i-Pr)₃SiCl → this compound + LiCl

This method is highly effective for preparing 2-substituted dithianes and serves as a foundational reaction in the umpolung (reactivity inversion) strategy. researchgate.net

Optimization of Reaction Conditions and Reagents

The efficiency of the silylation of dithiane anions is contingent on carefully controlled reaction conditions. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.

Key Optimization Parameters:

Base and Temperature: n-Butyllithium is the most common base for the deprotonation of 1,3-dithiane. The metalation is typically performed at temperatures between -30 °C and -20 °C in THF to ensure complete formation of the anion while maintaining its stability. nih.govresearchgate.net Solutions of 2-lithio-1,3-dithiane in THF are known to be stable for extended periods at -20 °C. researchgate.net

Solvent: Tetrahydrofuran (THF) is the preferred solvent due to its ability to solvate the lithium cation, enhancing the reactivity of the anion, and its low freezing point. nih.govnih.govresearchgate.net

Addition of Electrophile: The silyl chloride electrophile is added to the pre-formed lithiated dithiane solution at low temperatures (e.g., -78 °C) to control the exothermicity of the reaction and prevent undesired side reactions. The reaction mixture is then typically allowed to warm to room temperature. nih.gov

In related syntheses of functionalized dithianes, different base-solvent systems have been explored to optimize yields. For instance, in the addition of 1,3-propanedithiol (B87085) to propargylic aldehydes, sodium methoxide (B1231860) (NaOMe) was initially used, but heterogeneous conditions employing basic alumina (B75360) (Al₂O₃) in THF were found to be superior, significantly improving the yield of the desired dithiane product. nih.gov This highlights that while the direct silylation of 2-lithio-1,3-dithiane is robust, alternative conditions can be beneficial in more complex systems.

Table 1: Optimization of Dithiane Formation from Triethylsilyl-Substituted Propargyl Aldehyde nih.gov

Alternative Synthetic Pathways

Beyond the direct silylation of the dithiane anion, alternative methods have been developed to access silyl-1,3-dithianes, particularly those bearing additional functional groups. One notable approach involves the base-mediated double conjugate addition of 1,3-propanedithiol to silylated propargylic aldehydes or ketones. nih.gov

This strategy circumvents the need to pre-form the dithiane ring. The synthesis begins with a silylated propargyl alcohol, which is oxidized to the corresponding aldehyde or ketone. This α,β-unsaturated carbonyl compound then undergoes a double Michael addition with 1,3-propanedithiol in the presence of a base, such as basic alumina, to form the β-carbonyl silyl-1,3-dithiane directly. nih.gov

This pathway offers an efficient and scalable route to more complex silyl dithianes. For example, various γ-trialkylsilyl-β-keto-1,3-dithianes were synthesized in good to excellent yields using this method. nih.gov

Table 2: Synthesis of Silyl-Substituted Propargyl Aldehydes (Precursors for Alternative Pathway) nih.gov

Preparation of Chiral Variants for Enantioselective Synthesis

The synthesis of chiral dithiane derivatives is of significant interest for their application as building blocks in asymmetric synthesis. nih.gov While the this compound molecule itself is achiral, chirality can be introduced into its precursors or analogues, enabling enantioselective transformations.

One prominent strategy involves the reaction of 2-lithio-1,3-dithiane derivatives with chiral electrophiles. For instance, the addition of lithiated dithianes to chiral N-sulfinylimines or N-phosphonyl imines has been shown to produce α-amino-1,3-dithianes with a high degree of diastereoselectivity. nih.gov In a reported synthesis, the slow addition of a chiral N-phosphonyl imine to a solution of 2-lithio-1,3-dithiane at -78 °C afforded the corresponding chiral α-amino dithiane with a diastereomeric ratio greater than 99:1. nih.gov This method effectively installs a stereocenter adjacent to the dithiane ring.

Another approach involves creating a chiral center at one of the sulfur atoms of the dithiane ring. The synthesis of enantiomerically enriched 1,3-dithiane 1-oxide has been achieved through an acylation-oxidation-deacylation sequence. orgsyn.org This process uses a chiral oxaziridine (B8769555) as an asymmetric oxidizing agent to convert an intermediate, 2-acyl-1,3-dithiane, into the corresponding dithiane 1-oxide with high enantiomeric excess. orgsyn.org Such chiral sulfoxides can influence the stereochemical outcome of subsequent reactions.

These methodologies provide access to chiral dithiane building blocks that can be employed in the asymmetric synthesis of complex natural products and pharmaceuticals. nih.govnih.gov

Compound Index

Mechanistic Principles Governing Reactivity of 2 Triisopropylsilyl 1,3 Dithiane

Anion Generation and Stabilization at the Dithiane C2 Position

The 1,3-dithiane (B146892) ring system is a cornerstone of modern organic synthesis, primarily for its ability to function as a masked carbonyl group through the concept of "umpolung" or polarity reversal. youtube.com The hydrogen atom at the C2 position of a 1,3-dithiane is significantly more acidic (pKa ≈ 31) than a typical alkane C-H bond. youtube.com This increased acidity is attributed to the ability of the adjacent sulfur atoms to stabilize the resulting carbanion.

The generation of the C2 anion is typically achieved by deprotonation with a strong base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF). youtube.comresearchgate.net The stability of the resulting 2-lithio-1,3-dithiane arises from several factors:

Inductive Effect: The two electronegative sulfur atoms inductively withdraw electron density from the C2 carbon, making the attached proton more acidic.

Polarizability: The large, polarizable valence electrons of the sulfur atoms can effectively delocalize the negative charge of the carbanion. youtube.com

d-Orbital Overlap (historical perspective): While historically invoked, the role of sulfur's 3d orbitals in stabilizing the carbanion is now considered less significant than the effects of polarizability and the inductive effect.

The formation of this stabilized carbanion is a critical first step in many synthetic applications of dithianes, allowing for subsequent reactions with a wide range of electrophiles to form new carbon-carbon bonds. youtube.comresearchgate.net

Role of the Triisopropylsilyl Group in Carbanion Stability and Reactivity

The introduction of a triisopropylsilyl (TIPS) group at the C2 position of the 1,3-dithiane ring profoundly influences the stability and reactivity of the corresponding carbanion. Silicon, being more electropositive than carbon, can stabilize an adjacent carbanion through a phenomenon known as α-silyl carbanion stabilization. This stabilization is primarily attributed to:

σ-π Hyperconjugation:* The C-Si σ bonding orbital can overlap with the p-orbital of the carbanion, leading to delocalization of the negative charge.

Inductive Effect: The electropositive nature of silicon can also contribute a minor inductive stabilizing effect.

The bulky triisopropyl groups on the silicon atom also play a crucial steric role, influencing the approach of reagents and affecting the stereochemical outcome of subsequent reactions. This steric hindrance can be exploited to achieve high levels of diastereoselectivity in nucleophilic additions.

Through-Space Anion Relay Chemistry (ARC) Mechanisms

Anion Relay Chemistry (ARC) is a powerful synthetic strategy that involves the controlled migration of a negative charge across a molecule, often facilitated by a silicon-containing "linchpin." nih.govacs.org 2-(Triisopropylsilyl)-1,3-dithiane is a key player in this type of chemistry, particularly in "through-space" ARC, where the charge transfer occurs across space rather than through a conjugated bond system. nih.govacs.org

Type I Anion Relay Chemistry

In Type I ARC, a stabilized α-silyl anion, such as the one derived from this compound, initiates a nucleophilic attack on an electrophile, typically an epoxide. nih.govnih.gov This initial reaction generates an oxyanion. nih.gov The key step that follows is a nih.govwikipedia.org-Brook rearrangement, where the silyl (B83357) group migrates from the carbon atom to the oxygen atom. nih.govnih.gov This rearrangement concomitantly transfers the negative charge back to the original carbon atom, now α to an anion-stabilizing group (the dithiane in this case). nih.gov This newly formed anion can then react with a second electrophile, allowing for the sequential formation of two new bonds in a single operation. nih.gov

Type II Anion Relay Chemistry: Inductive Effects and Charge Migration

Type II ARC also involves a silyl group migration but differs in the final location of the anion. nih.gov It often employs bifunctional linchpins and can lead to the formation of complex molecular architectures. acs.orgnih.gov The process is initiated by the addition of a nucleophile to an electrophilic center, which then triggers a Brook rearrangement. nih.gov Unlike Type I, the resulting anion is relayed to a new position within the molecule, often guided by inductive effects and the strategic placement of anion-stabilizing groups. illinois.edu The design of novel bifunctional linchpins is central to the success and versatility of Type II ARC, enabling the rapid assembly of diverse and complex structures. acs.org

Silicon-Mediated Rearrangements: The Brook Rearrangement in Silyl Dithiane Systems

The Brook rearrangement is a fundamental organosilicon reaction involving the intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.orgorganic-chemistry.org The driving force for this rearrangement is the formation of a thermodynamically stable silicon-oxygen bond. wikipedia.orgorganic-chemistry.org

In the context of this compound systems, the Brook rearrangement is a pivotal step in Anion Relay Chemistry. nih.gov The process is initiated by the formation of an alkoxide, typically through the ring-opening of an epoxide by the dithiane anion. nih.gov This alkoxide then attacks the adjacent silicon atom, forming a pentacoordinate silicon intermediate. organic-chemistry.org Subsequent cleavage of the carbon-silicon bond results in the formation of a silyl ether and a new carbanion on the carbon from which the silyl group migrated. wikipedia.orgorganic-chemistry.org The rate of the Brook rearrangement can be influenced by factors such as the nature of the substituents on the carbon and silicon atoms and the solvent used. gelest.com For instance, solvents like HMPA that can coordinate with the counter-ion of the alkoxide can facilitate the rearrangement. gelest.comorganic-chemistry.org

Stereochemical Control in Nucleophilic Additions: Felkin-Anh Selectivity

When the 2-lithio-1,3-dithiane anion adds to a chiral aldehyde or ketone, the stereochemical outcome of the reaction can often be predicted using the Felkin-Anh model. ox.ac.ukyoutube.com This model provides a framework for understanding the diastereoselectivity of nucleophilic additions to carbonyl groups adjacent to a stereocenter.

The Felkin-Anh model makes the following key assumptions:

The transition state is reactant-like. ox.ac.uk

Torsional strain is minimized, favoring staggered conformations. ox.ac.uk

The largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. youtube.com

The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107 degrees). ox.ac.uk

In the case of nucleophilic addition of the 2-lithio-1,3-dithiane anion to an α-chiral aldehyde, the model predicts that the nucleophile will preferentially attack the face of the carbonyl opposite the largest substituent on the adjacent stereocenter, leading to the formation of one diastereomer in excess. While the canonical Felkin-Anh model is highly effective for additions to carbonyls, its application to related systems like N-sulfonyl imines may require modifications to account for different stereoelectronic effects. nih.gov

Photochemical Activation and Reaction Mechanisms of this compound

The study of the photochemical activation of organosilicon compounds, particularly those incorporating a 1,3-dithiane moiety, offers insights into novel reaction pathways and the generation of highly reactive intermediates. The presence of a silicon atom bonded to the C2 position of the dithiane ring introduces unique photochemical behaviors that differ significantly from their non-silylated counterparts. This section delves into the mechanistic principles governing the reactivity of this compound under photochemical conditions, with a specific focus on the formation of transient silaethene species.

Intermediary Formation of Silaethenes

The photochemical irradiation of 2-silyl-1,3-dithiane derivatives has been shown to proceed via the formation of silaethene intermediates. While direct and detailed research findings exclusively on this compound are limited in publicly accessible literature, the photochemical behavior of analogous compounds provides a strong basis for understanding its reactivity.

Research on a closely related compound, 2-phenyl-2-(pentamethyldisilanyl)-1,3-dithiane, has demonstrated that photolysis leads to the intermediary formation of 1,1-dimethyl-2-phenyl-2-(trimethylsilyl)-1-silaethene. researchgate.net This transformation is significant as it represents a key step in the photochemical cleavage of the carbon-sulfur bonds within the dithiane ring, facilitated by the presence of the silyl group.

The proposed mechanism for the formation of the silaethene intermediate from a 2-silyl-1,3-dithiane derivative is initiated by photoexcitation. Following the absorption of light, the molecule is promoted to an excited state. This excited state can then undergo a homolytic cleavage of one of the carbon-sulfur bonds, leading to the formation of a diradical species. The presence of the bulky triisopropylsilyl group is believed to play a crucial role in influencing the subsequent reaction pathway.

This initial C-S bond scission is followed by a rearrangement process. It is hypothesized that the silyl group migrates, leading to the extrusion of a sulfur-containing fragment and the formation of the transient silaethene. Silaethenes are highly reactive species containing a silicon-carbon double bond and readily undergo further reactions, such as dimerization or reaction with trapping agents.

The general photochemical deprotection of 1,3-dithianes often involves electron transfer processes, leading to the formation of radical cations. acs.orgacs.org In the case of 2-silyl-1,3-dithianes, the photochemical pathway leading to silaethenes appears to be a distinct and competing mechanism, driven by the unique properties of the silicon substituent.

Table 1: Photochemical Intermediates and Products

| Precursor | Intermediate | Key Transformation | Ref. |

| 2-Phenyl-2-(pentamethyldisilanyl)-1,3-dithiane | 1,1-Dimethyl-2-phenyl-2-(trimethylsilyl)-1-silaethene | Photolytic C-S bond cleavage and rearrangement | researchgate.net |

Reactivity Profiles and Transformational Pathways

Reactions with Carbonyl Electrophiles

The deprotonation of 2-(triisopropylsilyl)-1,3-dithiane, typically with a strong base like n-butyllithium, generates the corresponding 2-lithio-2-(triisopropylsilyl)-1,3-dithiane. This stabilized carbanion serves as an effective acyl anion equivalent, readily reacting with a wide range of carbonyl electrophiles, such as aldehydes and ketones. This reaction is a fundamental method for constructing α-hydroxy ketone derivatives after deprotection.

The addition of the lithiated species to a carbonyl compound yields a tetrahedral intermediate, which upon aqueous workup, gives the corresponding alcohol adduct. The initial product is a silylated dithiane alcohol, a versatile intermediate for further synthetic manipulations. For instance, the base-mediated double conjugate addition of 1,3-propanedithiol (B87085) to silylated propargylic aldehydes and ketones provides an efficient route to β-carbonyl silyl-1,3-dithianes. nih.gov The reaction of the lithiated dithiane with carbonyl compounds is a key step in the synthesis of complex polyketide motifs. nih.gov

| Electrophile | Base | Product Type | Ref. |

| Aldehyd (R-CHO) | n-BuLi | α-Hydroxy silyl (B83357) dithiane adduct | nih.gov |

| Ketone (R-CO-R') | n--BuLi | α-Hydroxy silyl dithiane adduct | nih.gov |

| Propargylic Aldehyde | Basic Al₂O₃ | β-Carbonyl silyl-1,3-dithiane | nih.gov |

Multicomponent Coupling Reactions (MCC)

This compound and its derivatives are valuable components in multicomponent coupling reactions (MCCs), where three or more reactants combine in a single operation to form a complex product. These reactions are highly valued for their efficiency and ability to build molecular complexity rapidly.

In a typical MCC involving this reagent, the lithiated dithiane acts as the initial nucleophile, attacking an electrophile. The resulting intermediate can then be trapped by a third component, leading to the formation of multiple new bonds in one pot. This approach streamlines synthetic sequences, avoiding the isolation of intermediates and reducing waste.

In the context of total synthesis, the reactivity of silyl dithianes is strategically employed in fragment union processes. uwindsor.ca Complex molecules are often assembled by coupling smaller, pre-synthesized fragments. The reaction between a lithiated silyl dithiane (representing one fragment) and an electrophilic functional group (like an aldehyde or epoxide on another fragment) is a reliable method for connecting key building blocks. organic-chemistry.org The 1,4-addition of 2-lithio-1,3-dithianes to unsaturated amides, followed by alkylation, is an efficient method for creating two carbon-carbon bonds in a single process, a strategy that has been applied to the synthesis of natural products like the lignans (B1203133) galcatin and isogalcatin. uwindsor.ca

Electrophilic Trapping of Dithiane-Stabilized Carbanions

The core reactivity of this compound stems from the facile generation of a carbanion at the C2 position upon treatment with a strong base. quimicaorganica.org The negative charge is effectively stabilized by the adjacent sulfur atoms through an inductive effect and the participation of d-orbitals, as well as by the silicon atom. quimicaorganica.org This stabilized carbanion, or more accurately, the organolithium species, is a potent nucleophile that can be "trapped" by a diverse array of electrophiles. nih.govresearchgate.net

This process, known as umpolung (polarity inversion), transforms the normally electrophilic carbon of a carbonyl derivative into a nucleophilic species. quimicaorganica.org The resulting adducts can then be converted into a variety of other functional groups.

Table of Trapping Electrophiles and Products

| Electrophile Class | Specific Example | Product after Trapping | Ref. |

|---|---|---|---|

| Alkyl Halides | Methyl Iodide | 2-Methyl-2-(triisopropylsilyl)-1,3-dithiane | organic-chemistry.org |

| Epoxides | Propylene Oxide | γ-Hydroxy silyl dithiane adduct | organic-chemistry.org |

| Carbonyls | Cyclohexanone | α-Hydroxy silyl dithiane adduct | nih.gov |

| Nitriles | Benzonitrile | Aminoketene thioacetal precursor | researchgate.net |

Regioselectivity and Diastereoselectivity in Dithiane-Based Transformations

The steric bulk of the triisopropylsilyl (TIPS) group plays a crucial role in directing the stereochemical outcome of reactions involving this compound. When the lithiated species reacts with chiral aldehydes or prochiral ketones, a new stereocenter is formed. The large TIPS group can influence the trajectory of the incoming electrophile, often leading to high levels of diastereoselectivity.

For example, in the addition to cyclic ketones, the lithiated dithiane will preferentially attack from the less sterically hindered face, leading to a predictable diastereomeric product. The control of regioselectivity is evident in reactions with molecules containing multiple electrophilic sites. For instance, in reactions with α,β-unsaturated carbonyl compounds, the dithiane anion can add in either a 1,2-fashion (to the carbonyl) or a 1,4-fashion (conjugate addition). The specific conditions and the nature of the substrate and electrophile determine the outcome.

Selective Deprotection Strategies for Silyl Dithiane Adducts

Following the carbon-carbon bond-forming reaction, the dithiane moiety, which serves as a protected carbonyl group, often needs to be removed to unveil the ketone or aldehyde. organic-chemistry.orgasianpubs.org This deprotection, or dethioacetalization, must often be performed selectively in the presence of other sensitive functional groups. nih.govresearchgate.net

A variety of reagents have been developed for this purpose, ranging from oxidative methods to those employing metal salts. The choice of deprotection agent is critical for the success of a synthetic sequence, especially in the final stages of complex molecule synthesis. asianpubs.org The stability of the silyl group under these conditions is also a key consideration. Some methods may cleave both the dithiane and the silyl ether, while others can selectively remove one in the presence of the other. nih.govcapes.gov.br

Common Deprotection Reagents for Dithianes

| Reagent | Conditions | Selectivity Notes | Ref. |

|---|---|---|---|

| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | MeCN–H₂O | Oxidative, can be selective | researchgate.net |

| Hydrogen Peroxide / Iodine | H₂O, SDS | Neutral conditions, tolerates many protecting groups | organic-chemistry.org |

| Polyphosphoric Acid (PPA) / Acetic Acid | 20-45 °C | Mild acidic conditions | asianpubs.org |

A particularly valuable transformation of this compound adducts is their conversion into acylsilanes. Acylsilanes are versatile synthetic intermediates. The process typically involves the hydrolysis of the dithiane under specific conditions that promote a 1,2-Brook rearrangement.

Starting from the α-hydroxy silyl dithiane adduct (obtained from the reaction with an aldehyde), deprotection of the dithiane under carefully controlled oxidative or hydrolytic conditions can lead directly to the formation of the corresponding acylsilane. This transformation leverages the presence of the silyl group already within the molecule, providing an efficient route to this important class of compounds.

Hydrolysis Methodologies for Carbonyl Regeneration

The regeneration of the carbonyl group from this compound is a critical step in synthetic pathways that utilize this compound as a masked acyl anion. This deprotection, or hydrolysis, must be performed under conditions that efficiently cleave the dithioacetal linkage without affecting the often-sensitive silicon-carbon bond. lookchem.com The choice of methodology is crucial, as the weak C-Si bond in the resulting acylsilanes is susceptible to cleavage under various hydrolysis conditions. lookchem.com

Research has focused on developing methods that are both mild and efficient for this transformation. The most prominent and well-documented methodologies for the hydrolysis of 2-silyl-1,3-dithianes involve the use of mercury(II) salts and oxidative systems with reagents like N-bromosuccinimide (NBS). lookchem.comyoutube.comwikipedia.org

Mercuric Chloride Mediated Hydrolysis

Historically, mercuric chloride (HgCl₂) has been a widely employed reagent for the deprotection of 1,3-dithianes. lookchem.comyoutube.com The mechanism generally involves the coordination of the mercury(II) ion to the sulfur atoms, which facilitates the hydrolytic cleavage of the C-S bonds. For 2-silyl-1,3-dithianes, this method has been considered one of the most useful. lookchem.com

However, the use of mercuric chloride is not without its significant drawbacks. The reactions can necessitate long periods to reach completion, in some cases requiring up to 12 hours at room temperature. lookchem.com Incomplete reactions are not uncommon, and a significant side reaction is the cleavage of the silicon-carbon bond, leading to the formation of the corresponding aldehyde as a by-product. lookchem.com Furthermore, the high toxicity of mercuric chloride presents considerable handling and disposal challenges. lookchem.com

Oxidative Hydrolysis with N-Bromosuccinimide (NBS)

As an alternative to the toxic and sometimes inefficient mercuric chloride method, oxidative hydrolysis using N-bromosuccinimide (NBS) has emerged as a superior option for regenerating carbonyls from 2-silyl-1,3-dithianes. lookchem.com This method offers the significant advantages of shorter reaction times and often improved yields. lookchem.com

The reaction is typically carried out by slowly adding the 2-silyldithiane to a mixture of NBS in an aqueous organic solvent like acetone (B3395972) or acetonitrile. lookchem.com A critical aspect of this methodology is controlling the reaction conditions to prevent the over-oxidation of the desired acylsilane product to a carboxylic acid. lookchem.com This is because acylsilanes have lower oxidation potentials than ketones, making them more susceptible to further oxidation. lookchem.com To mitigate this, the reaction temperature is often lowered (to 0 °C or -23 °C), and a base, such as an organic base or barium hydroxide, is added concurrently to maintain a near-neutral pH during the addition of the dithiane. lookchem.com

Comparative Data of Hydrolysis Methodologies

The following table provides a comparison of the two primary methods used for the hydrolysis of 2-aryl-2-silyl-dithianes to their corresponding aroylsilanes.

| Method | Reagent | Typical Conditions | Reaction Time | Advantages | Disadvantages | Yields | Reference |

|---|---|---|---|---|---|---|---|

| Mercuric Chloride Hydrolysis | Mercuric Chloride (HgCl₂) | Aqueous organic solvent, room temperature | Long (e.g., 8-12 hours) | Established method for dithiane deprotection | Highly toxic reagent, long reaction times, potential for C-Si bond cleavage leading to aldehyde by-product | Variable | lookchem.com |

| Oxidative Hydrolysis | N-Bromosuccinimide (NBS) | 80% aqueous acetone or acetonitrile, 0 °C to -23 °C, with addition of a base | Short (e.g., 20-30 minutes) | Shorter reaction times, often higher yields, avoids highly toxic mercury salts | Requires careful control of temperature and pH to prevent over-oxidation to carboxylic acid | Good | lookchem.com |

Other Potential Reagents

While mercuric chloride and NBS are the most specifically documented for 2-silyl-1,3-dithianes, the broader literature on 1,3-dithiane (B146892) deprotection suggests other reagents that could potentially be effective, although their compatibility with the silyl group needs to be considered. These include:

o-Iodoxybenzoic acid (IBX): Used for the hydrolysis of thioacetals in water under neutral conditions. organic-chemistry.org

Bis(trifluoroacetoxy)iodobenzene: Has been used for the oxidative deprotection of dithiane-containing compounds. organic-chemistry.org

Hydrogen Peroxide with an Iodine Catalyst: A simple protocol for the deprotection of 1,3-dithianes under essentially neutral conditions in an aqueous micellar system. organic-chemistry.org

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): Efficiently converts 1,3-dithianes to the parent carbonyl compounds. rsc.org

The applicability of these methods to this compound would require specific investigation to ensure the integrity of the triisopropylsilyl group during the reaction.

Applications in Complex Organic Synthesis and Natural Product Construction

Utilization as Bifunctional Aldehyde Linchpins

One of the key applications of 2-(triisopropylsilyl)-1,3-dithiane lies in its role as a bifunctional aldehyde linchpin. The dithiane portion of the molecule acts as a masked carbonyl group, a concept known as "umpolung" or polarity reversal, allowing the carbon atom to act as a nucleophile after deprotonation. youtube.com This inherent reactivity enables the coupling of two different electrophiles in a sequential manner.

The triisopropylsilyl group serves multiple purposes in this context. Firstly, it provides significant steric hindrance, which can direct the approach of incoming electrophiles and influence the stereochemical outcome of reactions. Secondly, it can be readily removed under specific conditions, revealing a second reactive site. This dual functionality allows for the controlled and stepwise assembly of complex carbon skeletons.

Asymmetric Synthesis and Stereocontrolled Fragment Coupling

The development of asymmetric syntheses and stereocontrolled fragment couplings is crucial for the efficient construction of enantiomerically pure natural products. nih.gov this compound and its derivatives have proven to be valuable in achieving high levels of stereocontrol.

The chiral environment created by the bulky triisopropylsilyl group, often in conjunction with chiral auxiliaries or catalysts, can direct the formation of new stereocenters with high diastereoselectivity. For instance, the addition of lithiated 2-substituted-1,3-dithianes to chiral N-phosphonyl imines has been shown to produce α-amino-1,3-dithianes with excellent diastereoselectivities, often exceeding 99:1. nih.gov The slow addition of the chiral imine to the lithiated dithiane is a critical factor in achieving this high level of stereocontrol. nih.gov

This methodology has been successfully applied in the asymmetric synthesis of complex molecules where precise control over stereochemistry is paramount.

Construction of Polyketide Structural Motifs

Polyketides are a large and structurally diverse class of natural products, many of which exhibit significant biological activity. syr.edu The iterative assembly of acetate (B1210297) and propionate (B1217596) units is a hallmark of polyketide biosynthesis, leading to complex chains with multiple stereocenters. core.ac.uk

This compound-based strategies have been instrumental in the laboratory synthesis of polyketide fragments. The ability to introduce and elaborate carbon chains in a controlled manner makes it a suitable tool for mimicking the biosynthetic pathway. By using this compound as a nucleophilic building block, chemists can sequentially add units to a growing chain, controlling the stereochemistry at each step. This approach provides access to complex polyketide motifs that are challenging to synthesize by other means.

Total Synthesis Efforts Featuring this compound Derivatives

The true utility of a synthetic method is often demonstrated in its application to the total synthesis of complex natural products. Derivatives of this compound have played a pivotal role in several such endeavors.

Synthesis of Macrolides and other Bioactive Natural Products (e.g., Rhizopodin fragments)

Macrolides, characterized by a large lactone ring, are an important class of natural products with a wide range of biological activities, including antibiotic and antifungal properties. The synthesis of these complex structures often requires the coupling of large, highly functionalized fragments.

In the synthesis of a C1-C18 fragment of rhizopodin, a myxobacterial metabolite, a dithiane-based approach was utilized. nih.gov While initial strategies involving cross-coupling with an oxazole (B20620) fragment proved challenging, an alternative route was successfully developed. nih.gov This highlights the importance of having versatile building blocks like dithiane derivatives in the synthetic chemist's toolbox to overcome synthetic hurdles.

Strategies for Immunosuppressant Synthesis

The development of new immunosuppressive agents is of great importance for organ transplantation and the treatment of autoimmune diseases. nih.gov The synthesis of these often complex molecules requires precise control over their three-dimensional structure.

While direct examples of this compound in the synthesis of well-known immunosuppressants are not extensively documented in the provided context, the principles of stereocontrolled fragment coupling and the construction of complex carbon skeletons using dithiane chemistry are highly relevant. The ability to build chiral centers and couple fragments with high fidelity, as demonstrated by dithiane-based methods, is a key strategy in the synthesis of potent immunosuppressive agents. For instance, the synthesis of 2-substituted 2-aminopropane-1,3-diols, a class of compounds with immunosuppressive activity, relies on the controlled introduction of substituents at a quaternary carbon center, a transformation where dithiane chemistry could be strategically applied. nih.gov

Preparation of Acylsilanes via this compound and their Synthetic Utility

Acylsilanes are a class of organosilicon compounds with unique reactivity that makes them valuable intermediates in organic synthesis. researchgate.net One of the established methods for preparing acylsilanes involves the use of 2-silylated 1,3-dithianes.

The process typically involves the deprotonation of a 2-silyl-1,3-dithiane, such as this compound, followed by reaction with an electrophile. Subsequent hydrolysis of the dithiane moiety then unmasks the carbonyl group, yielding the corresponding acylsilane. researchgate.net This "umpolung" strategy provides a reliable route to these versatile synthetic intermediates. researchgate.net

Acylsilanes themselves participate in a variety of useful transformations. Their unique electronic structure allows for reactions such as the Brook rearrangement and their use as radical precursors. The ability to generate acylsilanes from readily available dithiane precursors further enhances the synthetic utility of the this compound scaffold.

Acylsilanes as Aldehyde and Ester Equivalents

The synthetic utility of this compound is prominently demonstrated in its role as a precursor for acylsilanes. The 1,3-dithiane (B146892) moiety serves as a protected form of a carbonyl group, which, through a sequence of silylation and deprotection, can be converted into an acylsilane.

The process begins with the deprotonation of 1,3-dithiane at the C2 position using a strong base like n-butyllithium (n-BuLi) to form the corresponding carbanion. This nucleophilic species is then reacted with a triisopropylsilyl halide (e.g., TIPS-Cl) to yield this compound. To generate an acylsilane, this intermediate is typically subjected to further C-alkylation at the same C2 position (after a second deprotonation) followed by the crucial step of unmasking the carbonyl group.

The regeneration of the carbonyl group from the 2-substituted-2-silyl-1,3-dithiane is the key step to furnishing the acylsilane. rsc.org This transformation is often challenging because the carbon-silicon (C-Si) bond in the target acylsilane can be sensitive to the hydrolysis conditions. rsc.org While various methods exist for dithiane deprotection, oxidative hydrolysis has proven effective. organic-chemistry.orgyoutube.com Reagents such as N-bromosuccinimide (NBS) in aqueous acetone (B3395972) can efficiently mediate this hydrolysis, often providing better yields and requiring shorter reaction times compared to traditional methods that use mercuric chloride (HgCl₂). rsc.org

The resulting acylsilanes are valuable synthetic intermediates. They can be considered as synthetic equivalents of aldehydes. For instance, they can undergo reactions like the Brook rearrangement, where the silyl (B83357) group migrates from carbon to oxygen, a transformation useful in various synthetic contexts. nih.govwikipedia.org Furthermore, acylsilanes can be converted to esters and other carboxylic acid derivatives through various oxidative processes, effectively making the parent silyl-dithiane an ester equivalent. The 1,3-dithiane route provides a flexible method to synthesize a wide array of acylsilanes with diverse alkyl and aryl substituents. rsc.org

Table 1: Synthesis and Hydrolysis of 2-Silyl-1,3-dithianes to Acylsilanes This table presents data on the conversion of various aldehydes to their corresponding 2-aryl-2-silyl-dithianes and their subsequent hydrolysis to form acylsilanes using N-bromosuccinimide (NBS).

| Entry | Starting Aldehyde (R group) | 2-Silyl-1,3-dithiane Yield (%) | Acylsilane Yield (%) (via NBS Hydrolysis) |

| 1 | Phenyl (C₆H₅) | 94 | 82 |

| 2 | 4-Chlorophenyl (4-ClC₆H₄) | 85 | 95 |

| 3 | 3-Trifluoromethylphenyl (3-CF₃C₆H₄) | 88 | 92 |

| 4 | Phenylmethyl (PhCH₂) | 80 | 88 |

| 5 | Diphenylmethyl (Ph₂CH) | 96 | 80 |

Data sourced from research findings on acylsilane synthesis. rsc.org

Applications in Stereoselective Synthesis of α-Silyl Alcohols

The synthesis of α-silyl alcohols with high stereocontrol is a significant challenge in organic chemistry, as these molecules are valuable chiral building blocks. This compound can be employed in synthetic routes designed to achieve this stereoselectivity. A logical pathway involves the reaction of its corresponding anion with an aldehyde, followed by a sequence of oxidation and stereoselective reduction.

A general strategy commences with the deprotonation of this compound with a strong base to form the 2-lithio-2-(triisopropylsilyl)-1,3-dithiane anion. This nucleophile can then react with an aldehyde (R-CHO). This addition step, if performed on a chiral aldehyde, can proceed with high diastereoselectivity, influenced by the existing stereocenter in the aldehyde.

Alternatively, the adduct formed from a non-chiral aldehyde can be oxidized to the corresponding α-silyl-α'-keto-dithiane. Hydrolysis of the dithiane group then reveals an α-silyl ketone. The critical step for achieving stereocontrol is the subsequent reduction of the ketone functionality. The stereoselective reduction of ketones is a well-established field, and various reagents and catalysts can be used to favor the formation of one diastereomer of the α-silyl alcohol over the other. google.com The facial selectivity of the nucleophilic attack by the hydride reagent is influenced by the steric bulk of the adjacent triisopropylsilyl group, which can effectively block one face of the carbonyl, leading to a highly stereoselective transformation.

Another advanced strategy involves the Brook rearrangement. wikipedia.orggelest.com While not a direct synthesis of α-silyl alcohols from the dithiane, acylsilanes (derived from the dithiane as described in 5.5.1) can be converted into α-hydroxysilanes, which are isomers of silyl ethers and can be involved in stereoselective processes. wikipedia.org For instance, the reaction of a silylated dithiane anion with an epoxide can initiate a cascade involving a 1,4-Brook rearrangement, demonstrating the utility of these silicon-based reagents in complex, stereocontrolled syntheses. nih.gov

Advanced Spectroscopic and Analytical Methodologies for Research on 2 Triisopropylsilyl 1,3 Dithiane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(triisopropylsilyl)-1,3-dithiane and for monitoring the progress of its reactions. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while specialized 2D NMR techniques can establish through-bond and through-space correlations, which are critical for unambiguous stereochemical assignments.

In the ¹H NMR spectrum of this compound, the proton at the C2 position of the dithiane ring is of particular diagnostic importance. Its chemical shift and coupling constants are sensitive to the substituent and the conformation of the six-membered ring. The protons of the triisopropylsilyl group typically appear as a set of a septet for the CH group and a doublet for the methyl groups. The protons of the dithiane ring itself present as complex multiplets.

¹³C NMR spectroscopy complements the proton NMR data by providing the chemical shifts of all carbon atoms in the molecule. The C2 carbon, directly attached to both sulfur and silicon, has a characteristic chemical shift. The carbon signals of the triisopropylsilyl group and the dithiane ring can be readily assigned.

Reaction monitoring by NMR is achieved by acquiring spectra of the reaction mixture at different time points. uwindsor.ca This allows for the observation of the disappearance of starting material signals and the appearance of product signals, providing insights into reaction kinetics and the formation of any intermediates or byproducts. For instance, in reactions involving the deprotonation of the C2 proton to form the corresponding lithio derivative, the change in the chemical shift of the C2 proton can be monitored. cdnsciencepub.com

Stereochemical assignment, particularly for products derived from reactions of this compound, often relies on the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constants between protons on the dithiane ring can help determine their relative orientation (axial or equatorial). NOE experiments provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry at the C2 position and the relative orientation of substituents. In the case of complex polyketide structures containing 1,5-diol moieties, which can be synthesized using dithiane chemistry, specific NMR-based rules have been developed to assign the relative stereochemistry based on the chemical shift differences of diastereotopic methylene (B1212753) protons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-2 (dithiane) | 3.5 - 4.5 | 35 - 45 |

| CH₂-4,6 (dithiane) | 2.8 - 3.2 (axial), 2.5 - 2.9 (equatorial) | 25 - 35 |

| CH₂-5 (dithiane) | 1.8 - 2.2 | 24 - 28 |

| CH (TIPS) | 1.0 - 1.3 | 11 - 15 |

| CH₃ (TIPS) | 0.9 - 1.1 | 18 - 20 |

| Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions. The data is based on typical values for 2-substituted 1,3-dithianes and triisopropylsilyl groups found in the literature. |

Mass Spectrometry Techniques for Structural Elucidation and Reaction Intermediates

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to elucidate the structure of its reaction products and transient intermediates. asianpubs.org Various ionization techniques can be employed, with Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) being common choices.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion and its fragments. This is crucial for confirming the identity of newly synthesized compounds.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For silylated compounds like this compound, characteristic fragmentation pathways involve the loss of the silyl (B83357) group or parts of it. The fragmentation of the dithiane ring can also provide clues about its substitution pattern. The study of fragmentation mechanisms, such as inductive cleavage and alpha cleavage, aids in the interpretation of the mass spectra. uni.lu

Mass spectrometry is particularly useful for detecting and characterizing short-lived reaction intermediates. By coupling a reaction vessel directly to the mass spectrometer, it is possible to sample the reaction mixture in real-time and identify transient species that would otherwise be difficult to observe. This has been demonstrated in the study of various organic reactions, providing valuable mechanistic insights.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 277.14745 |

| [M+Na]⁺ | 299.12939 |

| [M-H]⁻ | 275.13289 |

| [M]⁺ | 276.13962 |

| Data obtained from PubChem. hcmue.edu.vn The m/z values are predicted based on the elemental composition. |

Chromatographic Methods for Purification and Analysis of Reaction Products

Chromatographic techniques are essential for the purification of this compound and for the separation and analysis of the products from its reactions. The choice of chromatographic method depends on the scale of the reaction, the polarity of the compounds, and the analytical requirements.

Column Chromatography is the most common method for the purification of organic compounds on a preparative scale. beilstein-journals.orgbeilstein-journals.org For this compound and its derivatives, silica (B1680970) gel is a frequently used stationary phase. asianpubs.orgrsc.org The mobile phase, or eluent, is typically a mixture of non-polar and moderately polar organic solvents, such as hexanes and ethyl acetate (B1210297). The polarity of the eluent is gradually increased to elute compounds with increasing polarity from the column. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). asianpubs.org

High-Performance Liquid Chromatography (HPLC) offers higher resolution and faster separation times compared to conventional column chromatography. It is a powerful tool for the analysis of reaction mixtures and for the purification of high-purity compounds. For chiral compounds synthesized using this compound, chiral HPLC, which employs a chiral stationary phase, is used to separate enantiomers and determine the enantiomeric excess (ee) of a reaction.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components of a mixture. This technique is particularly useful for analyzing the purity of this compound and for identifying volatile byproducts in its reactions. The choice of the GC column (stationary phase) is critical for achieving good separation.

Table 3: Common Chromatographic Methods for this compound and its Derivatives

| Chromatographic Method | Stationary Phase | Typical Eluent/Mobile Phase | Application |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | Preparative purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, fraction analysis |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Purity analysis, quantitative analysis |

| Chiral HPLC | Chiral Stationary Phase | Hexane/Isopropanol | Enantiomeric separation, determination of ee |

| Gas Chromatography (GC) | Polysiloxane-based columns | Helium (carrier gas) | Purity analysis of volatile compounds |

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations of 2-(Triisopropylsilyl)-1,3-dithiane and its Anionic Forms

Electronic structure calculations, primarily using density functional theory (DFT), have been instrumental in elucidating the properties of silyl-substituted dithianes and their corresponding anions. Upon deprotonation at the C2 position with a strong base like n-butyllithium, this compound forms a nucleophilic 2-lithio-1,3-dithiane derivative.

DFT studies on analogous systems, such as 2-lithio-1,3-dithiane and 2-lithio-2-phenyl-1,3-dithiane, provide a foundational understanding of the electronic landscape. acs.org Calculations at the Becke3LYP/6-31G(d,p) level of theory reveal a significant preference for the equatorial orientation of the C-Li bond in the lithiated species. acs.org For the parent 2-lithio-1,3-dithiane, the equatorial conformer is calculated to be more stable than the axial conformer by a substantial 14.2 kcal·mol⁻¹. acs.org This preference is attributed to stabilizing n(C) → σ*(S-C) hyperconjugation in the equatorial form and destabilizing repulsive orbital interactions between the carbanionic lone pair and the sulfur lone pairs in the axial isomer. acs.org

Population analysis of these model systems indicates a high degree of ionic character in the C-Li bond, with significant positive charge residing on the lithium atom and low C-Li Wiberg bond indexes. acs.org This suggests that the 2-dithianyllithium species are best described as contact ion pairs rather than covalently bonded organolithium compounds. acs.org In the case of this compound, the bulky triisopropylsilyl group is expected to amplify the preference for an equatorial position to minimize steric strain, ensuring the C-Li bond also forms equatorially. The electronic structure is thus characterized by a highly polarized, nucleophilic carbon center at the C2 position, stabilized by the adjacent sulfur atoms and the electropositive silicon atom.

Table 1: Calculated Properties of 2-Lithio-1,3-dithiane Conformers (Becke3LYP/6-31G(d,p)) Data adapted from a study on 2-lithio-1,3-dithiane, a model for the anionic form of this compound. acs.org

| Conformer | Relative Energy (kcal·mol⁻¹) | C-Li Bond Length (Å) | Li Charge (Mulliken) | C2 Charge (Mulliken) |

| Equatorial | 0.0 | 2.11 | +0.81 | -0.66 |

| Axial | +14.2 | 2.05 | +0.81 | -0.71 |

Quantum Mechanical Studies of Reaction Mechanisms and Transition States

Quantum mechanical calculations are essential for mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. The rate of a chemical reaction is directly related to the Gibbs energy of activation (ΔG‡), which is the energy difference between the reactants and the highest energy transition state on the reaction pathway. youtube.com Theoretical methods like harmonic transition state theory (HTST) use data from these calculations, such as the energies and vibrational frequencies of the reactants and the transition state, to compute theoretical reaction rates. youtube.comquantumatk.com

While specific transition state calculations for reactions of 2-lithio-2-(triisopropylsilyl)-1,3-dithiane are not extensively documented, studies on related systems provide a clear mechanistic picture. The reaction of 2-lithio-1,3-dithianes with electrophiles, such as alkyl halides or carbonyl compounds, is a cornerstone of their synthetic application. researchgate.netorganic-chemistry.org Mechanistic studies on the reactions of 2-lithio-1,3-dithiane with radical probes suggest that the reactions generally proceed via polar, non-radical pathways. acs.org

Computational studies on related nucleophilic additions and cycloadditions show that reactions proceed through well-defined transition states. chemrxiv.orgresearchgate.net For the reaction of lithiated this compound with an electrophile, the mechanism involves the nucleophilic attack of the C2 carbanion on the electrophile. The geometry of the transition state, particularly the trajectory of the incoming electrophile, is heavily influenced by the steric profile of the dithiane substrate. The bulky, equatorially-disposed triisopropylsilyl group would be expected to effectively block one face of the molecule, forcing the electrophile to approach from the opposite, less hindered axial direction. This leads to a highly ordered transition state and is the origin of the high stereoselectivity observed in these reactions.

Conformational Analysis and Steric Hindrance Effects of the Triisopropylsilyl Group

The chair conformation is the most stable arrangement for the six-membered 1,3-dithiane (B146892) ring, analogous to cyclohexane. researchgate.net Substituents on the ring can occupy either axial or equatorial positions. The conformational preference of a substituent is determined by a balance of electronic and steric effects. For the this compound molecule, the most significant factor governing its conformation is the immense steric bulk of the triisopropylsilyl (TIPS) group.

Computational studies using molecular balances have been employed to quantify the steric effects of various silyl (B83357) groups. nih.gov These studies confirm that silyl groups are significantly larger than alkyl groups and that their steric demand increases with the size of the alkyl substituents on the silicon atom (e.g., TMS < TBDMS < TIPS). nih.govresearchgate.net The TIPS group is one of the largest commonly used silyl protecting groups.

In the chair conformation of the 1,3-dithiane ring, placing the extremely bulky TIPS group in an axial position would result in severe, destabilizing 1,3-diaxial interactions with the axial hydrogens on C4 and C6. Consequently, the TIPS group has an overwhelming preference for the equatorial position, which places it away from these atoms. This strong equatorial preference dictates the ground-state conformation of the molecule and its subsequent reactivity. The steric hindrance imparted by the TIPS group is not merely a passive effect; it actively shields the equatorial face of the dithiane ring, creating a highly differentiated steric environment that directs the approach of external reagents. researchgate.net

Table 2: Comparison of Steric Parameters for Common Silyl Groups Steric effects can be quantified using various experimental and computational parameters. Larger values typically indicate greater steric bulk.

| Silyl Group | Substituent | A-Value (kcal·mol⁻¹) (Cyclohexane) | Cone Angle (°) |

| Trimethylsilyl (B98337) | -Si(CH₃)₃ | ~2.5 | 119 |

| Triethylsilyl | -Si(CH₂CH₃)₃ | ~2.6 | 129 |

| tert-Butyldimethylsilyl | -Si(CH₃)₂(C(CH₃)₃) | ~2.6 | 132 |

| Triisopropylsilyl | -Si(CH(CH₃)₂)₃ | ~2.8 | 145 |

| tert-Butyldiphenylsilyl | -Si(Ph)₂(C(CH₃)₃) | ~3.0 | 158 |

Prediction of Reactivity and Selectivity in Dithiane-Mediated Reactions

The predictive power of computational chemistry is particularly valuable in understanding and forecasting the outcomes of reactions involving this compound. The combination of electronic structure information and conformational analysis allows for robust predictions of both reactivity and selectivity.

Reactivity: The reactivity of the lithiated anion is primarily governed by its electronic structure. As established by DFT calculations on model systems, the C2-lithio derivative is a highly ionic species with a concentration of negative charge on the C2 carbon. acs.org This makes it a potent carbon nucleophile, or "acyl anion equivalent," capable of reacting with a wide range of electrophiles. organic-chemistry.org The presence of the electron-donating silyl group may further enhance the nucleophilicity of the carbanion.

Selectivity: The key to the synthetic utility of this compound is the high degree of selectivity observed in its reactions. This selectivity is a direct consequence of the steric hindrance exerted by the equatorial TIPS group, as revealed by conformational analysis.

Stereoselectivity: When the 2-lithio-2-(triisopropylsilyl)-1,3-dithiane anion reacts with an electrophile, the equatorial TIPS group effectively blocks the equatorial face of the nucleophilic carbon. As a result, the electrophile is forced to approach from the less sterically encumbered axial direction. This facial bias leads to the preferential formation of one diastereomer, often with very high selectivity. DFT studies on the addition of lithiated dithianes to arene chromium complexes have shown that the stereochemistry of the substrate can completely control the regioselectivity of the nucleophilic attack, highlighting the directing power of existing substituents. researchgate.net

Regioselectivity: In reactions with substrates possessing multiple electrophilic sites, the bulky nature of the TIPS-substituted dithiane can influence which site is attacked. The large steric profile of the nucleophile can favor attack at a less crowded electrophilic center, a factor that can be modeled and predicted using transition state calculations.

Future Perspectives and Emerging Research Directions

Development of Novel 2-Silylated Dithiane Reagents

The future development of 2-silylated dithiane reagents is centered on the concept of "tunability," where the steric and electronic properties of the silyl (B83357) group are precisely modulated to control reactivity and selectivity. While the triisopropylsilyl (TIPS) group offers significant steric bulk, providing stability and influencing stereochemical outcomes, research is moving towards a broader palette of silyl substituents to meet diverse synthetic challenges.

The exploration of different trialkyl and triaryl silyl groups allows for the fine-tuning of the reagent's characteristics. For instance, the less sterically demanding trimethylsilyl (B98337) (TMS) group can lead to different reactivity profiles compared to the bulkier TIPS or tert-butyldiphenylsilyl (TBDPS) groups. The electronic nature of the silyl group, influenced by substituents on the silicon atom, can also alter the acidity of the C-2 proton of the dithiane ring and the migratory aptitude of the silyl group in rearrangement reactions.

Future research will likely focus on creating a systematic library of 2-silylated dithianes, each with a unique silyl group, to provide a predictable platform for various transformations. This will enable chemists to select the optimal reagent for a specific synthetic problem, whether it be to enhance the rate of a desired reaction, suppress a side reaction, or control the stereochemical course of a bond formation.

Table 1: Comparison of Common Silyl Groups in 2-Silylated Dithiane Reagents

| Silyl Group | Abbreviation | Key Features | Potential Applications |

| Trimethylsilyl | TMS | Small steric footprint, readily cleaved. | Useful when rapid silyl migration or deprotection is desired. |

| Triethylsilyl | TES | Intermediate steric bulk. | A balance between stability and reactivity. |

| Triisopropylsilyl | TIPS | High steric bulk, robust. | Enhances stability of the reagent and can impart high stereoselectivity. |

| tert-Butyldimethylsilyl | TBDMS | Good balance of steric bulk and stability. | Widely used in protecting group chemistry, with potential for tunable reactivity in dithiane reagents. |

| tert-Butyldiphenylsilyl | TBDPS | Very high steric bulk and electronic differences due to phenyl groups. | Offers unique steric and electronic control in complex synthetic sequences. |

Expanding the Scope of Anion Relay Chemistry with Tunable Silyl Groups

Anion Relay Chemistry (ARC) is a powerful strategy for the rapid construction of complex molecules by orchestrating a sequence of bond-forming events in a single operation. nih.govorganic-chemistry.org This methodology often relies on the migration of a silyl group from a carbon or oxygen atom to another oxygen atom, a process known as the Brook rearrangement. organic-chemistry.orgwikipedia.org The nature of the silyl group is a critical parameter that can be "tuned" to control the efficiency and outcome of ARC sequences.

The steric and electronic properties of the silyl group directly influence the rate of the Brook rearrangement, which is a key step in many ARC cascades. researchgate.netrsc.org A bulkier silyl group, such as TIPS, can slow down the migration, allowing for other reactions to occur or influencing the stereochemical outcome. Conversely, a less hindered group like TMS may facilitate a more rapid rearrangement. This "tunability" offers a powerful handle to direct the reaction pathway. For example, in a competitive situation, the choice of the silyl group could determine whether an intermediate undergoes a Brook rearrangement or an alternative reaction, thus leading to different product scaffolds from the same starting materials.

Future research in this area will likely focus on developing a more quantitative understanding of how different silyl groups affect the kinetics of the Brook rearrangement within the context of ARC. organic-chemistry.org This will enable the rational design of complex, multi-step ARC sequences where the silyl group acts as a programmable control element. By selecting the appropriate silyl group, chemists will be able to orchestrate intricate bond-forming cascades with high precision, leading to the efficient synthesis of complex natural products and other medicinally relevant molecules. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of 2-(triisopropylsilyl)-1,3-dithiane and related reagents into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. nih.govsemanticscholar.org Flow chemistry, with its superior heat and mass transfer, allows for reactions to be conducted under conditions that are often difficult to achieve in traditional batch reactors, such as high temperatures and pressures, with enhanced safety. thieme-connect.de

The use of highly reactive organolithium species, which are often required for the deprotonation of dithianes, can be managed more safely and efficiently in a flow environment. The precise control over reaction time and temperature in a microreactor can minimize the decomposition of sensitive intermediates and improve product yields and selectivity. For multi-step sequences like Anion Relay Chemistry, flow platforms can enable the "telescoping" of reactions, where the output from one reactor is directly fed into the next, eliminating the need for intermediate workup and purification steps. semanticscholar.org

Automated synthesis platforms, which combine robotics with sophisticated software, can further accelerate the discovery and optimization of complex reaction sequences involving 2-silylated dithianes. sigmaaldrich.comnih.govnih.gov These platforms can perform numerous experiments in parallel, systematically varying reaction parameters such as temperature, concentration, and the nature of the silyl group. This high-throughput experimentation can rapidly identify optimal conditions and even uncover novel reactivity, significantly shortening the development time for new synthetic methods. The future will likely see the development of fully automated platforms capable of designing and executing complex multi-step syntheses of natural products and other target molecules, with 2-silylated dithianes playing a key role as versatile building blocks.

Catalyst Development for Enhanced Dithiane-Mediated Transformations

While many reactions involving 2-silylated dithianes currently rely on stoichiometric reagents, the development of catalytic methods is a key area of future research that promises to improve the efficiency and sustainability of these transformations. Catalysis can play a crucial role at various stages, from the initial formation of the silylated dithiane to its subsequent reactions.

For instance, the development of catalysts for the direct C-H silylation of 1,3-dithiane (B146892) would provide a more atom-economical route to 2-silylated dithiane reagents compared to traditional deprotonation-silylation sequences. Furthermore, catalytic methods for the deprotonation of 2-silylated dithianes using non-organometallic bases would enhance the safety and functional group tolerance of these reactions.

In the context of Anion Relay Chemistry, the development of catalysts that can modulate the rate of the Brook rearrangement or control the stereoselectivity of the subsequent bond-forming steps would be a major advance. This could involve the use of Lewis acids, chiral Brønsted acids, or transition metal catalysts that interact with the dithiane, the silyl group, or the reacting electrophiles. By harnessing the power of catalysis, the synthetic utility of this compound and its derivatives can be significantly expanded, opening up new avenues for the efficient and selective synthesis of complex molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.